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Compound of Interest

Tert-butyl 1,3-dioxoisoindolin-2-
Compound Name:
ylcarbamate

Cat. No. B157167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and key applications of N-tert-butoxycarbonylaminophthalimide. All
guantitative data is summarized in structured tables, and detailed experimental protocols for its
synthesis and use are provided.

Core Properties of N-tert-
butoxycarbonylaminophthalimide

N-tert-butoxycarbonylaminophthalimide, also known as tert-butyl (1,3-dioxoisoindolin-2-
yl)carbamate, is a stable, solid reagent valuable in organic synthesis. It serves as a protected
hydrazine equivalent, most notably as a nitrogen nucleophile in the Mitsunobu reaction for the
conversion of alcohols into protected amines.

Physical and Chemical Properties

The key physicochemical properties of N-tert-butoxycarbonylaminophthalimide are summarized
in the table below.
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Property Value Citations
CAS Number 34387-89-8 [1]
Molecular Formula C13H14N204 [1]
Molecular Weight 262.26 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 140-145 °C [1]
Solubility Soluble in Chloroform, DCM,

DMSO
pKa (Predicted) 7.46 £0.20 [1]
Storage Store at 2-8°C, sealed and dry

Predicted Spectroscopic Data

While experimental spectra are not readily available in public databases, the expected spectral

characteristics can be reliably predicted based on the functional groups present in the

molecule.

1.2.1. Predicted 'H NMR Spectral Data (500 MHz, CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~85-95 brs 1H N-H (Carbamate)
~7.8-7.9 m 4H Ar-H (Phthalimide)
~15 s 9H -C(CHs)s (tert-Butyl)

1.2.2. Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6, ppm)

Assignment

~ 167 Phthalimide C=0

~ 152 Carbamate C=0

~ 134 Aromatic C-H

~ 132 Aromatic Quaternary C

~ 124 Aromatic C-H

~ 82 -C(CHs)s (tert-Butyl Quaternary)
~ 28 -C(CHs)s (tert-Butyl)

1.2.3. Predicted Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment
~ 3300 Medium N-H Stretch (Carbamate)
~ 3100 - 3000 Weak C-H Stretch (Aromatic)
) C-H Stretch (Aliphatic, tert-

~ 2980 - 2850 Medium

Butyl)

C=0 Stretch (Phthalimide,
~ 1775 & 1715 Strong ] ]

Asymmetric & Symmetric)
~ 1730 Strong C=0 Stretch (Carbamate)
~ 1600 Medium C=C Stretch (Aromatic)
~ 1250 & 1150 Strong C-0 Stretch (Carbamate)

Experimental Protocols

Detailed methodologies for the synthesis of N-tert-butoxycarbonylaminophthalimide and its

subsequent use in a key synthetic application are provided below.

Synthesis of N-tert-butoxycarbonylaminophthalimide
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The synthesis is a two-step process starting from phthalic anhydride. First, N-aminophthalimide
is prepared, which is then protected with a tert-butoxycarbonyl (Boc) group.

Phthalic Anhydride

EtOH/H20
0°CtoRT X - Base (e.g., EtzN)
N-Aminophthalimide Solvent (e.g., DCM)

Di-tert-butyl dicarbonate
(Boc)20

Hydrazine Hydrate N-tert-butoxycarbonyl-

aminophthalimide

Click to download full resolution via product page

Synthesis of N-tert-butoxycarbonylaminophthalimide.

Step 1: Synthesis of N-Aminophthalimide[2][3]

o Reaction Setup: In a round-bottom flask, suspend phthalic anhydride (1.0 equivalent) ina 1:1
mixture of ethanol and water.

« Addition of Hydrazine: Cool the suspension to 0 °C using an ice bath. Slowly add hydrazine
monohydrate (~5.0 equivalents) dropwise to the stirred suspension.

¢ Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

o Workup: Upon completion (monitored by TLC), add excess water to the reaction mixture to
precipitate the product.

« |solation: Collect the white solid by vacuum filtration, wash with cold water, and dry under
vacuum to yield N-aminophthalimide.

Step 2: N-tert-butoxycarbonylation of N-Aminophthalimide[4]

o Reaction Setup: Dissolve N-aminophthalimide (1.0 equivalent) in a suitable solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert
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atmosphere (e.g., nitrogen).

o Addition of Base: Add a non-nucleophilic base, such as triethylamine (EtsN) or
diisopropylethylamine (DIPEA) (1.1 equivalents).

» Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)z0) (1.1
equivalents), either as a solid or dissolved in a small amount of the reaction solvent.

o Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by
TLC until the starting material is consumed.

e Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
Separate the organic layer.

o Extraction and Purification: Wash the organic layer with water and then with brine. Dry the
organic layer over anhydrous sodium sulfate (NazS0a), filter, and concentrate under reduced
pressure.

« |solation: Purify the crude residue by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford the pure N-tert-butoxycarbonylaminophthalimide.

Application in Mitsunobu Reaction

N-tert-butoxycarbonylaminophthalimide is an excellent nucleophile for the Mitsunobu reaction,
enabling the conversion of primary and secondary alcohols to the corresponding N-Boc
protected hydrazines with inversion of stereochemistry.
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R-OH
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N-tert-butoxycarbonyl-
aminophthalimide
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Click to download full resolution via product page

Mitsunobu reaction pathway.

General Protocol for Mitsunobu Reaction:

e Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the
alcohol (1.0 equivalent), N-tert-butoxycarbonylaminophthalimide (1.2 equivalents), and
triphenylphosphine (PPhs) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

e Cooling: Cool the solution to 0 °C in an ice bath.

» Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl
azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. Ensure the
internal temperature remains low during the addition.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 6-18 hours, monitoring by TLC. The formation of a white
precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

o Workup: Concentrate the reaction mixture under reduced pressure.
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« Purification: Purify the residue by column chromatography on silica gel. The non-polar by-
products (triphenylphosphine oxide and the reduced hydrazodicarboxylate) can typically be
eluted first with a low-polarity eluent (e.g., hexane/ethyl acetate), followed by the desired N-
alkylated product.

This guide provides foundational technical information for professionals working with N-tert-
butoxycarbonylaminophthalimide. For specific applications, further optimization of the
described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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